molecular formula C17H13N3O4 B3158958 2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione CAS No. 860651-23-6

2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione

Cat. No.: B3158958
CAS No.: 860651-23-6
M. Wt: 323.3 g/mol
InChI Key: OIIVKKSTILGYLO-UHFFFAOYSA-N
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Description

2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole derivative with a pyrido[3,2-b][1,4]oxazin-2-yl compound under controlled conditions. The reaction often requires the use of catalysts such as tin(IV) chloride or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Tin(IV) chloride, aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione: This compound is unique due to its specific combination of heterocyclic structures, which distinguishes it from other similar compounds.

    Pyrido[3,2-b][1,4]oxazin-2-yl derivatives: These compounds share the pyrido[3,2-b][1,4]oxazin-2-yl moiety but differ in their additional substituents and overall structure.

    Isoindole derivatives: Compounds with the isoindole core structure but varying functional groups and substituents.

Uniqueness

The uniqueness of this compound lies in its combined heterocyclic framework, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15-13(24-12-6-3-8-18-14(12)19-15)7-9-20-16(22)10-4-1-2-5-11(10)17(20)23/h1-6,8,13H,7,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIVKKSTILGYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3C(=O)NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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